molecular formula C18H20FN3O B5653054 4-benzyl-N-(4-fluorophenyl)piperazine-1-carboxamide

4-benzyl-N-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B5653054
M. Wt: 313.4 g/mol
InChI Key: YHSLMWMJILJYMM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-benzyl-N-(4-fluorophenyl)piperazine-1-carboxamide can be achieved through various methods. One common approach involves the reaction of 4-fluoroaniline with benzyl chloride in the presence of a base to form 4-benzyl-4-fluoroaniline. This intermediate is then reacted with piperazine-1-carboxylic acid under appropriate conditions to yield the desired compound . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Mechanism of Action

Comparison with Similar Compounds

4-benzyl-N-(4-fluorophenyl)piperazine-1-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

4-benzyl-N-(4-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O/c19-16-6-8-17(9-7-16)20-18(23)22-12-10-21(11-13-22)14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSLMWMJILJYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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